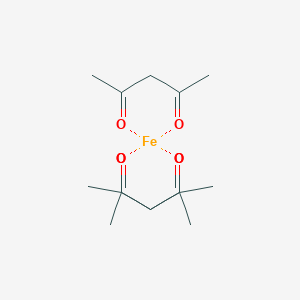

Iron acetylacetone

描述

Iron acetylacetonate is a compound that involves the coordination of iron with the acetylacetone ligand. This coordination complex is of interest due to its various applications and properties. The studies provided offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of iron acetylacetone and its derivatives.

Synthesis Analysis

The synthesis of iron acetylacetone complexes can be achieved through different methods. One approach involves the oxidation of ferrous compounds in alcoholic solutions containing free ligand and bases or directly from ferric compounds, leading to the formation of dimeric dialkoxo-bridged iron(III) complexes with acetylacetone . Another method includes the reaction of iron(III) hydroxide with acetylacetone without any buffer, yielding highly crystalline tris(acetylacetonato)iron(III) in high yield . Additionally, ferric ions can be removed from an ion exchanger resin by acetylacetone to form trisacetylacetonatoiron-(III) with the aid of a pyridine-water mixture, resulting in a quantitative synthesis of the complex .

Molecular Structure Analysis

The molecular structure of iron acetylacetonate has been studied through various techniques. Crystallographic characteristics of tervalent metallic acetylacetonates, including iron, have been reported, revealing a case of isotrimorphism among these complexes . X-ray photoelectron spectroscopy has been used to study the interactions of acetylacetone with iron films, showing that acetylacetone is dissociatively adsorbed on iron to give acetylacetonate10.

Chemical Reactions Analysis

Iron acetylacetonate undergoes ligand exchange in acetylacetone without side reactions, and the kinetics and mechanism of this process have been characterized . The reaction of iron(III)-form ion exchanger with acetylacetone has been successfully applied to synthesize Fe(acac)3 . Additionally, the interaction of acetylacetone with evaporated iron films has been studied, indicating that acetylacetone is chemisorbed on iron in the enolate form .

Physical and Chemical Properties Analysis

The physical and chemical properties of iron acetylacetonate have been explored in various studies. The polarographic determination of iron in acetylacetone has been developed, with the iron acetylacetonate complex exhibiting distinct electrochemical behavior . The solvent and supporting electrolyte effects on the electrochemistry of tris(acetylacetonato)iron(III) have been investigated, showing that the half-wave potentials vary with the nature of the electrolyte cation and correlate with solvent properties . The infrared and optical spectroscopic properties of dimeric dialkoxo-bridged iron(III) complexes with acetylacetone have also been reported .

科学研究应用

Polymer Science

Field: Polymer Chemistry Application: Fe(acac)3 is used in polymer science . Method: Again, the specific methods can vary, but typically involve the use of Fe(acac)3 as a catalyst in polymerization reactions. Results: The use of Fe(acac)3 in polymer science has contributed to the development of new types of polymers.

Catalysis

Field: Organic Chemistry Application: Fe(acac)3 is used as a catalyst in various chemical transformations . Method: Fe(acac)3 can be used as a catalyst in a variety of reactions, including oligomerization, polymerization, hydrogenation, isomerization of alkynes, coupling of organic halides, and trans-esterifications . Results: The use of Fe(acac)3 as a catalyst has enabled more efficient and selective chemical transformations.

Hydrogen Atom Transfer

Field: Organic Chemistry Application: Fe(acac)3 is used in hydrogen atom transfer reactions . Method: In these reactions, Fe(acac)3 acts as a source of iron(III), which can accept a hydrogen atom from a suitable donor. Results: The use of Fe(acac)3 in hydrogen atom transfer reactions has enabled the development of new synthetic methodologies.

Cross-Coupling Reactions

Field: Organic Chemistry Application: Fe(acac)3 is used in cross-coupling reactions . Method: In these reactions, Fe(acac)3 is used as a catalyst to couple two different organic fragments together. Results: The use of Fe(acac)3 in cross-coupling reactions has expanded the toolbox of synthetic chemists, enabling the construction of complex organic molecules.

Use as a Lewis Acid

Field: Inorganic Chemistry Application: Fe(acac)3 is used as a Lewis acid . Method: In these applications, Fe(acac)3 can accept a pair of electrons from a Lewis base, forming a coordinate covalent bond. Results: The use of Fe(acac)3 as a Lewis acid has found applications in a variety of chemical transformations.

Vulcanisation in Rubber Technology

Field: Industrial Chemistry Application: Fe(acac)3 is used in rubber technology for vulcanisation . Method: The specific methods can vary, but typically involve the use of Fe(acac)3 as a catalyst in vulcanisation reactions. Results: The use of Fe(acac)3 in rubber technology has contributed to the development of new types of rubber materials.

Additives in Polymer, Plastic and Paint Industries

Field: Industrial Chemistry Application: Fe(acac)3 is used as additives in polymer, plastic and paint industries . Method: Fe(acac)3 is added to the polymer, plastic or paint to improve its properties. Results: The use of Fe(acac)3 as an additive has improved the quality and performance of these materials.

Metal Plating from Organic Solvents

Field: Electrochemistry Application: Fe(acac)3 is used for metal plating from organic solvents . Method: Fe(acac)3 is dissolved in an organic solvent and then used in an electroplating process to deposit a thin layer of metal on a surface. Results: The use of Fe(acac)3 in metal plating has enabled the creation of durable and high-quality metal finishes.

Extraction and Separation of Metals

Field: Metallurgy Application: Fe(acac)3 is used for extraction and separation of metals . Method: Fe(acac)3 is used in a process to selectively bind and extract certain metals from a mixture. Results: The use of Fe(acac)3 in metal extraction and separation has improved the efficiency and selectivity of these processes.

Semiconductors

Field: Electronics Application: Fe(acac)3 is used in the production of semiconductors . Method: Fe(acac)3 is used as a precursor in the synthesis of semiconductor materials. Results: The use of Fe(acac)3 in semiconductor production has contributed to the development of new types of electronic devices.

Antioxidants

Field: Chemistry Application: Fe(acac)3 is used as an antioxidant . Method: Fe(acac)3 is added to a substance to prevent oxidation. Results: The use of Fe(acac)3 as an antioxidant has helped in preserving the quality and extending the shelf life of various products.

Isotope Separation

Field: Nuclear Chemistry Application: Historically, metal acetylacetonates like Fe(acac)3 were significantly investigated during WWII as potentially useful in the separation of isotopes, especially of uranium because of their unexpected volatility . Method: The specific methods can vary, but typically involve the use of Fe(acac)3 in a process to selectively bind and extract certain isotopes from a mixture. Results: The use of Fe(acac)3 in isotope separation has improved the efficiency and selectivity of these processes.

Organic Syntheses

Field

Organic Chemistry Application: Fe(acac)3 is an indispensable reagent in synthetic chemistry. Its applications range from hydrogen atom transfer to cross-coupling reactions and to use as a Lewis acid . Method: Fe(acac)3 is used in a variety of reactions, including hydrogen atom transfer, cross-coupling reactions, and as a Lewis acid. Results: The use of Fe(acac)3 in organic syntheses has enabled the development of new synthetic methodologies.

安全和危害

未来方向

Iron acetylacetone has been the subject of research as a potential catalyst for carbon dioxide reduction . It is also being explored for its role in nanoparticle research, polymer science, and catalysis . The ultimate goal of this effort is towards the development of catalysts that impart the selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .

属性

IUPAC Name |

iron;pentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Fe/c3*1-4(6)3-5(2)7;/h3*3H2,1-2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULJRCSOKIBGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24FeO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iron;pentane-2,4-dione | |

CAS RN |

14024-18-1 | |

| Record name | Iron acetylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

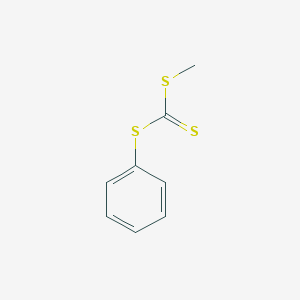

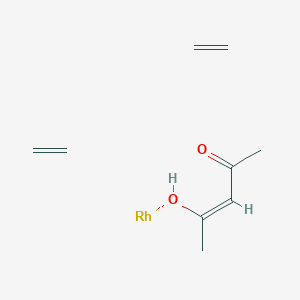

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thiazolo[4,5-b]pyridine-2,5-diamine](/img/structure/B76785.png)